molecular formula C27H26N6O2S B2949128 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE CAS No. 893275-14-4

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2949128
CAS No.: 893275-14-4
M. Wt: 498.61
InChI Key: HEEDRXUQPPUBTC-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzenesulfonyl group and a triazoloquinazoline core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step reactions. One common method includes the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes . This process often requires specific catalysts and reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The triazoloquinazoline core can interact with nucleic acids and proteins, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and benzenesulfonyl derivatives. Compared to these compounds, 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to its specific structural features and enhanced biological activity. Some similar compounds are:

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-20(2)24(18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-23(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEDRXUQPPUBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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